Product packaging for dimethyl 1H-indole-2,6-dicarboxylate(Cat. No.:CAS No. 881040-29-5)

dimethyl 1H-indole-2,6-dicarboxylate

Cat. No.: B1309377
CAS No.: 881040-29-5
M. Wt: 233.22 g/mol
InChI Key: WBAMUOTUHSKBPC-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-2,6-dicarboxylate (CAS 881040-29-5) is a high-purity organic compound with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol . It is a derivative of indole, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . This specific compound serves as a versatile biochemical building block and key synthetic intermediate for researchers. It is primarily used in the discovery and development of novel pharmaceutical agents, leveraging the indole core's significant potential in drug design . The compound is characterized by its physical properties, including a boiling point of approximately 400.1°C at 760 mmHg and a flash point of 195.8°C . This product is intended for research purposes and is not for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B1309377 dimethyl 1H-indole-2,6-dicarboxylate CAS No. 881040-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAMUOTUHSKBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405847
Record name dimethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-29-5
Record name dimethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 1h Indole 2,6 Dicarboxylate

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a single or few steps from basic precursors. These methods are often valued for their efficiency and atom economy.

Esterification of 1H-Indole-2,6-dicarboxylic Acid

One of the most straightforward methods for the synthesis of dimethyl 1H-indole-2,6-dicarboxylate is the direct esterification of its corresponding diacid, 1H-indole-2,6-dicarboxylic acid. This reaction is typically acid-catalyzed, with methanol (B129727) serving as both the reagent and the solvent. A common catalyst for this transformation is concentrated sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The reaction is generally carried out by dissolving or suspending the dicarboxylic acid in an excess of methanol, followed by the careful addition of the acid catalyst. The mixture is then heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Table 1: Hypothetical Reaction Conditions for the Esterification of 1H-Indole-2,6-dicarboxylic Acid
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄Methanol6512~90
2Thionyl ChlorideMethanol658~95

De novo Indole (B1671886) Ring Formation with Dicarboxylate Functionality

Several classic named reactions in organic chemistry can be adapted to construct the indole ring with the desired dicarboxylate functionality from acyclic precursors.

Leimgruber-Batcho Indole Synthesis: This powerful method involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine, which is then reductively cyclized to the indole. nih.govwikipedia.org To synthesize this compound via this route, a suitably substituted o-nitrotoluene would be required as the starting material. The reductive cyclization is typically achieved using reagents like Raney nickel and hydrazine (B178648) or catalytic hydrogenation. wikipedia.org

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of the target molecule, a substituted phenylhydrazine could be reacted with a keto-ester, such as dimethyl 2-ketosuccinate. The choice of the starting phenylhydrazine is crucial for the final substitution pattern on the indole ring. The reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org

Indirect Synthesis via Precursor Modification

Indirect methods involve the synthesis of a pre-existing indole core, which is then functionalized to introduce the desired dicarboxylate groups.

Derivatization of Substituted Indoles

This approach would start with an indole derivative that is subsequently functionalized at the 2- and 6-positions. For instance, one could envision a scenario starting with 1H-indole. The introduction of a carboxyl group at the 2-position of an indole can be challenging but has been reported. researchgate.net Subsequent functionalization at the 6-position of the benzene (B151609) ring would then be necessary. This could potentially be achieved through methods like Friedel-Crafts acylation, followed by oxidation, although regioselectivity can be an issue. clockss.org The use of directing groups may be necessary to achieve the desired substitution pattern. nih.gov

Transformations Involving Indole-2-carboxylates and Indole-6-carboxylates

An alternative indirect strategy involves starting with a mono-carboxylated indole precursor.

Starting from an Indole-2-carboxylate (B1230498): If one begins with a methyl 1H-indole-2-carboxylate, the challenge lies in introducing a second carboxyl group at the 6-position. Direct carboxylation of the benzene ring of an indole can be difficult to control. figshare.com A multi-step sequence involving nitration, reduction to an amine, diazotization, and cyanation, followed by hydrolysis of the nitrile, could be a potential, albeit lengthy, route.

Starting from an Indole-6-carboxylate: Conversely, starting with methyl 1H-indole-6-carboxylate, a carboxyl group needs to be introduced at the 2-position. The C2 position of the indole ring is known to be reactive towards certain electrophiles, but direct carboxylation is not a standard transformation. researchgate.net A possible route could involve protection of the indole nitrogen, followed by lithiation at the 2-position and subsequent quenching with carbon dioxide.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. nih.gov This technology could be applied to both the esterification of 1H-indole-2,6-dicarboxylic acid and the de novo synthesis methods like the Fischer or Leimgruber-Batcho reactions. nih.govresearchgate.net Microwave-assisted esterification of carboxylic acids is a well-established green technique. rsc.orgmdpi.com

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. Ultrasound has been successfully used to promote the Fischer indole synthesis. tsijournals.com This method could potentially be adapted for the synthesis of this compound.

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as environmentally friendly solvents and catalysts in organic synthesis. ionike.commdpi.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic compounds. mdpi.com Ionic liquids have been employed as catalysts and media for indole synthesis, and could potentially be used in the synthesis of the target diester. ionike.com

Table 2: Comparison of Conventional and Green Synthetic Approaches
MethodConventional ApproachGreen AlternativeAdvantages of Green Approach
EsterificationRefluxing with strong acidMicrowave-assisted esterificationReduced reaction time, energy efficiency
Fischer Indole SynthesisThermal heating with acid catalystUltrasound-assisted synthesisShorter reaction times, higher yields
Leimgruber-Batcho SynthesisConventional heatingUse of ionic liquids as solvent/catalystRecyclability of catalyst/solvent, reduced waste

Solvent-Free and Catalytic Methods

The development of catalytic and solvent-free reaction conditions represents a significant advance in green chemistry, aiming to reduce the environmental impact associated with traditional organic solvents and stoichiometric reagents.

Catalytic approaches for indole synthesis are numerous and often rely on transition metals like palladium, copper, rhodium, and cobalt to facilitate the key bond-forming steps under mild conditions. organic-chemistry.org A prominent strategy involves the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. mdpi.comnih.gov This method is highly versatile and could be applied to a suitably substituted 2-alkynylaniline precursor to form the indole-2-carboxylate moiety. Research has shown that such cyclizations can be performed using palladium acetate, often without the need for complex ligands, in greener media like water, utilizing surfactants to create nanomicelles that promote the reaction. nih.govmdpi.com Copper-catalyzed reactions, such as the Ullmann coupling, have also been employed to construct indole-2-carboxylic acid derivatives, offering a more economical alternative to palladium. researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry, minimizing waste and often reducing reaction times and energy consumption. researchgate.net Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has been successfully applied to the classic Fischer indole synthesis. rsc.org This technique avoids the need for bulk solvents and can lead to high yields of the indole product. Similarly, microwave-assisted solid-state reactions provide an energy-efficient, solvent-free alternative. The Bischler indole synthesis, for instance, has been adapted to proceed under microwave irradiation by reacting anilines and phenacyl bromides in the presence of a solid base like sodium bicarbonate, completely avoiding organic solvents. organic-chemistry.org These approaches could conceivably be adapted for precursors of this compound, offering a more sustainable manufacturing pathway.

Method/ApproachTypical Catalyst / ConditionsSolventKey Advantages
Pd-Catalyzed Cyclization Pd(OAc)₂, PdCl₂(PPh₃)₂Aqueous micellar media, DMF, TolueneHigh functional group tolerance; mild reaction conditions. mdpi.comnih.gov
Cu-Catalyzed Coupling/Cyclization CuI, Cu₂O, CuSO₄DMF, Ethanol (B145695)More economical than palladium; ligand-free options available. researchgate.net
Mechanochemical Fischer Synthesis Oxalic acid / Dimethylurea (grinding)Solvent-FreeEliminates bulk solvents; high efficiency; eco-friendly. rsc.org
Microwave-Assisted Synthesis None (thermal energy) or various catalystsSolvent-Free or minimal green solventRapid reaction times; high energy efficiency; improved yields. organic-chemistry.orgtandfonline.com
Multicomponent Reactions (MCRs) Acid-induced (metal-free)Ethanol (green solvent)High step- and atom-economy; builds complexity quickly. rsc.org

Atom Economy and Sustainability Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy, such as additions and cyclizations, are inherently more sustainable as they generate minimal waste. jk-sci.com

Many classical indole syntheses, while effective, suffer from poor atom economy. The Fischer indole synthesis, for example, typically involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. This process eliminates at least one molecule of ammonia (B1221849) and one molecule of water for every indole ring formed, generating significant stoichiometric byproduct waste.

In contrast, modern synthetic methods strive for 100% atom economy. Palladium-catalyzed oxidative C-H/C-H bond cyclization, which can form an indole from a simple N-aryl imine, is highly atom-economical, with molecular oxygen as the terminal oxidant, producing only water as a byproduct. organic-chemistry.org Multicomponent reactions (MCRs) are also exemplary in this regard, combining three or more reactants in a single step where most or all of the atoms are incorporated into the final product. rsc.orgacs.org An MCR-based indole synthesis using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide proceeds under mild, metal-free conditions in ethanol, showcasing high atom and step economy. rsc.org

Beyond atom economy, a holistic view of sustainability includes factors such as the origin of starting materials, energy consumption, and the toxicity of reagents and catalysts. The ideal synthesis for this compound would start from readily available, non-toxic precursors and employ a catalytic, solvent-free method (e.g., mechanochemistry) or use a benign solvent like water or ethanol. researchgate.net The use of microwave irradiation can further enhance sustainability by dramatically reducing reaction times and, consequently, energy input compared to conventional heating. tandfonline.com

Synthesis RouteGeneral Reaction TypeKey ByproductsTheoretical Atom Economy
Fischer Indole Synthesis Condensation / CyclizationAmmonia (NH₃), Water (H₂O)< 85% (Typical)
Bischler Indole Synthesis Alkylation / CyclizationWater (H₂O), Halide Salt (e.g., HBr)< 70% (Typical)
Pd-Catalyzed C-H Activation Oxidative CyclizationWater (H₂O)> 95%
Ugi Multicomponent Reaction Addition / CyclizationWater (H₂O)> 90%

Reaction Mechanisms and Pathways of Dimethyl 1h Indole 2,6 Dicarboxylate

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

The indole ring is generally highly reactive towards electrophiles, with substitution typically occurring at the C-3 position. However, in dimethyl 1H-indole-2,6-dicarboxylate, the presence of electron-withdrawing ester groups at the C-2 and C-6 positions deactivates the ring system towards electrophilic aromatic substitution (SEAr). This deactivation makes the reaction more challenging compared to unsubstituted indole and alters the regiochemical outcome. The substitution is directed away from the pyrrole (B145914) ring and onto the benzene (B151609) portion of the molecule.

The directing effects of the two ester substituents determine the position of electrophilic attack on the benzene ring. The ester group at C-6 is a meta-directing group. Therefore, it directs incoming electrophiles to the C-5 and C-7 positions. The ester group at C-2 also deactivates the entire ring, but its influence on the benzene portion is less direct. The combined deactivating nature of both groups means that forcing conditions are often required to achieve substitution.

The preferred position between C-5 and C-7 is influenced by both electronic and steric factors. The C-7 position is sterically hindered by the adjacent C-6 ester group and the indole nitrogen's N-H group (or substituent). The C-5 position is generally more accessible. Consequently, electrophilic substitution is predicted to occur preferentially at the C-5 position. While specific studies on the 2,6-dicarboxylate isomer are limited, research on the closely related dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate has shown that electrophilic nitration yields a mixture of isomers, including substitution at the C-4, C-5, C-6, and C-7 positions, highlighting the complex interplay of directing effects.

The two methyl carboxylate groups are powerful electron-withdrawing substituents that significantly reduce the nucleophilicity of the indole ring. This has several consequences for the reaction pathways:

Reaction Rate: The rate of electrophilic aromatic substitution is substantially lower than that of unsubstituted indole.

Reaction Conditions: More reactive electrophiles and harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are typically necessary to drive the reaction to completion.

Regioselectivity: As discussed, the substituents dictate that substitution occurs on the benzene ring, primarily at positions meta to the C-6 ester group. The strong deactivation prevents the typical C-3 substitution seen in activated indoles.

If a substituent is present on the indole nitrogen (N-1 position), it can also influence the reaction. Electron-donating groups on the nitrogen can help to partially offset the deactivating effect of the esters, potentially increasing the reaction rate. Conversely, strongly electron-withdrawing N-1 substituents, such as a benzenesulfonyl group, further deactivate the ring, making substitution even more difficult.

ReactionReagentsMajor Product(s) (Predicted)Reference
NitrationHNO₃ / H₂SO₄Dimethyl 5-nitro-1H-indole-2,6-dicarboxylateGeneral Principle
BrominationBr₂ / FeBr₃Dimethyl 5-bromo-1H-indole-2,6-dicarboxylateGeneral Principle
Friedel-Crafts AcylationRCOCl / AlCl₃Dimethyl 5-acyl-1H-indole-2,6-dicarboxylateGeneral Principle

This table is based on predicted outcomes from general principles of electrophilic aromatic substitution, as direct experimental data for this specific compound is limited.

Nucleophilic Reactions Involving Ester Groups

The two methyl ester groups at the C-2 and C-6 positions are susceptible to nucleophilic acyl substitution. These reactions allow for the transformation of the ester functionalities into other carboxylic acid derivatives, such as carboxylic acids, different esters, or amides.

Hydrolysis is the conversion of the methyl esters to the corresponding carboxylic acids. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be driven towards the carboxylic acid product by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification is required to obtain the dicarboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield diethyl 1H-indole-2,6-dicarboxylate. This is an equilibrium-controlled process, and the reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it forms. researchgate.net

The ester groups can be converted into amides by reaction with ammonia (B1221849) or primary/secondary amines. This transformation is often more difficult than hydrolysis and may require heating or the use of specific coupling agents. researchgate.net

Direct Aminolysis: Heating the diester with an amine can lead to the formation of the corresponding diamide. This reaction can be slow and may require high temperatures.

Activated Methods: For more efficient amidation, the corresponding dicarboxylic acid (obtained from hydrolysis) can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, followed by the addition of an amine. researchgate.net Alternatively, the diester can be converted to a more reactive species like an acyl chloride before reaction with the amine. Studies on the amidation of pyridine-2,6-dicarboxylic acid have demonstrated that coupling with anilines can afford bis-amides in moderate to good yields. nih.gov

TransformationReagentsProduct
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺1H-Indole-2,6-dicarboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻Dialkyl 1H-indole-2,6-dicarboxylate
AmidationR₂NH, Heat or Coupling AgentsN,N'-Dialkyl-1H-indole-2,6-dicarboxamide

Cycloaddition Reactions of the Indole Core

The indole nucleus can participate in cycloaddition reactions, acting either as a 4π component (diene) or a 2π component (dienophile). The electronic nature of the indole, dictated by its substituents, determines its role in these reactions. Due to the two electron-withdrawing ester groups, this compound is considered an electron-deficient indole. researchgate.net

This electronic characteristic makes it a poor diene for normal-demand Diels-Alder reactions, which require an electron-rich diene to react with an electron-deficient dienophile. organic-chemistry.org Instead, the electron-deficient indole core is more suited to react in one of two ways:

As a Dienophile in Normal-Demand Diels-Alder Reactions: The C-2/C-3 double bond of the indole can act as a 2π component (a dienophile) reacting with an electron-rich diene. This type of reaction typically requires forcing conditions like high temperatures or pressures. nih.gov

As a Diene in Inverse-Electron-Demand Diels-Alder Reactions: The indole system can act as the 4π component in a reaction with a very electron-rich dienophile. nih.gov More commonly, an electron-deficient diene reacts with an electron-rich dienophile. Therefore, the electron-deficient indole might react with an even more electron-deficient diene in specialized cases, though this is less common. sigmaaldrich.com

The dearomatization of the indole ring is a significant energy barrier in these reactions. However, cycloadditions that result in the formation of fused ring systems are valuable synthetic transformations. Photocatalytic methods have been developed to facilitate Diels-Alder reactions of indoles under milder conditions by generating an indole radical-cation intermediate, which can then be trapped by dienes. nih.gov

Research Findings on the Cycloaddition Reactions of this compound Remain Undocumented in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, no specific research detailing the [2+3], [2+2], or intramolecular cycloaddition reactions of the chemical compound this compound has been found. Consequently, an article focusing solely on the reaction mechanisms and pathways of this specific compound, as requested, cannot be generated at this time.

The investigation into the chemical behavior of this compound reveals a significant gap in the existing scientific literature concerning its participation in cycloaddition reactions. Cycloadditions are a pivotal class of chemical reactions in organic synthesis, enabling the construction of complex cyclic molecules. The inquiry specifically sought to detail [2+3] and [2+2] cycloadditions, as well as intramolecular variants, for this particular indole derivative.

While the broader family of indole-containing compounds is known to participate in a variety of cycloaddition reactions, the specific substitution pattern of this compound—with carboxylate groups at the 2 and 6 positions—likely influences its reactivity in ways that have not yet been explored or reported. The electronic and steric properties imparted by these substituents would be expected to play a crucial role in the feasibility and outcome of such reactions.

General studies on other indole derivatives have shown their utility in forming diverse molecular architectures through cycloadditions. For instance, photocatalytic intermolecular [2+2] cycloadditions of indoles with alkenes have been reported, and various substituted indoles have been utilized in 1,3-dipolar cycloadditions. Furthermore, intramolecular cycloaddition strategies have been successfully employed with different indole-based substrates to synthesize complex heterocyclic systems. However, none of the available research explicitly mentions or provides data for this compound.

Due to the strict adherence to the specified compound, and the absence of any dedicated research on its cycloaddition chemistry, the generation of a detailed, informative, and scientifically accurate article on this topic is not possible. The scientific community has yet to publish findings that would form the basis of such a review.

Functionalization and Derivatization Strategies

Modification at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for functionalization. It possesses a slightly acidic proton and can act as a nucleophile upon deprotonation.

The N-H proton of the indole ring is sufficiently acidic to be removed by a moderately strong base, such as sodium hydride (NaH), creating a nucleophilic indolide anion. youtube.com This anion readily participates in nucleophilic substitution reactions with various electrophiles, including alkyl and acyl halides.

N-Alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. The reaction typically proceeds via an SN2 mechanism after deprotonation of the indole. This method is analogous to the Williamson ether synthesis. youtube.com For indole systems with electron-withdrawing groups, such as the target diester, the acidity of the N-H proton is increased, facilitating deprotonation. While specific examples for dimethyl 1H-indole-2,6-dicarboxylate are not prevalent in literature, studies on the closely related dimethyl 1H-indole-2,3-dicarboxylate demonstrate successful N-alkylation and N-acylation. For instance, N-benzylation has been achieved using benzyl (B1604629) chloride in the presence of a base like potassium carbonate. clockss.org

N-Acylation introduces an acyl group, forming an N-acylindole, which is a common motif in many pharmaceutical compounds. beilstein-journals.org Traditional methods involve reacting the indole with reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net More recent methods utilize thioesters as stable and selective acyl sources. beilstein-journals.orgresearchgate.net The reaction of dimethyl 1H-indole-2,3-dicarboxylate with benzenesulfonyl chloride provides the corresponding N-benzenesulfonyl derivative in good yield, illustrating a related N-sulfonylation reaction. clockss.org

Reaction TypeReagent(s)BaseSolventProductYieldRef
N-BenzenesulfonylationBenzenesulfonyl chlorideK₂CO₃AcetonitrileDimethyl 1-benzenesulfonylindole-2,3-dicarboxylate78% clockss.org
N-AlkylationAlkyl HalideSodium HydrideDMF / THFN-AlkylindoleHigh youtube.com
N-AcylationThioesterCs₂CO₃XyleneN-AcylindoleModerate to Good beilstein-journals.org

Table 1: Representative conditions for N-alkylation and N-acylation of indole systems.

In multi-step syntheses, the indole nitrogen often requires protection to prevent unwanted side reactions or to direct reactivity to other positions on the ring. mdpi.org The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Commonly used N-protecting groups for indoles include arylsulfonyl (e.g., benzenesulfonyl, tosyl), carbamate (B1207046) (e.g., Boc), and alkyl (e.g., benzyl) groups. mdpi.org The benzenesulfonyl (Bs) group has been effectively used in studies involving dimethyl indole-2,3-dicarboxylate. clockss.orgresearchgate.netresearchgate.net This electron-withdrawing group not only protects the nitrogen but also modifies the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions like electrophilic substitution. researchgate.net

Deprotection strategies are tailored to the specific protecting group. For example, sulfonyl groups are often removed under reductive conditions or with strong bases. Benzyl groups can be cleaved via hydrogenolysis. The pivaloyl group, which can protect both the N-1 and C-2 positions due to steric hindrance, is notoriously difficult to remove but can be cleaved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). mdpi.org

Functionalization of the Carboxyl Groups

The two methyl ester groups at positions C-2 and C-6 are key handles for derivatization, allowing for the introduction of a wide range of functional groups through reactions typical of carboxylic acid esters.

The ester functionalities can be converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides, through reaction with appropriate nucleophiles.

Amide formation can be achieved by reacting the diester with a primary or secondary amine. This reaction, known as aminolysis, may require elevated temperatures or catalysis. Alternatively, the esters can first be hydrolyzed to the corresponding dicarboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to a more reactive species like an acyl chloride with thionyl chloride (SOCl₂). rsc.org

Hydrazide formation is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent like ethanol (B145695). nih.gov This reaction is often efficient and provides a straightforward route to carbohydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govresearchgate.netorganic-chemistry.org In a molecule with two ester groups, such as this compound, the potential for chemoselectivity exists. The electronic environment of the C-2 and C-6 positions is different, which may allow for the selective reaction of one ester group over the other under controlled conditions. For instance, studies on a benz(g)indole dicarboxylate showed that reaction with hydrazine hydrate chemoselectively produced a monocarbohydrazide, with the C-3 carboethoxy group remaining unreacted. researchgate.net This suggests that selective functionalization of either the C-2 or C-6 ester in this compound may be achievable.

DerivativeReagent(s)Typical ConditionsRef
Dicarboxylic AcidLiOH or NaOH, then H₃O⁺THF/Water, room temp.General
AmideAmine (R-NH₂)Heat, or via dicarboxylic acid + coupling agents rsc.org
HydrazideHydrazine Hydrate (N₂H₄·H₂O)Reflux in Ethanol nih.gov
Acyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideFrom dicarboxylic acid rsc.org

Table 2: General strategies for the functionalization of ester groups.

Decarboxylation, the removal of a carboxyl group, is a useful transformation for simplifying molecular structures. This reaction is not performed directly on the ester but on the corresponding carboxylic acid. Therefore, the initial step involves the hydrolysis of one or both methyl ester groups to yield the mono- or di-carboxylic acid.

Once the carboxylic acid is formed, decarboxylation can be achieved, often by heating the compound, sometimes in the presence of a catalyst. google.comorganic-chemistry.org Metal-free conditions have been developed for the decarboxylation of indole-3-carboxylic acids using systems like potassium carbonate or acetonitrile-promoted basic conditions. researchgate.net While indole-2- and indole-6-carboxylic acids may exhibit different reactivity, similar principles can be applied. The stability of the resulting carbanion or the transition state of the reaction determines the ease of decarboxylation. For instance, copper-facilitated decarboxylation has also been reported for heterocyclic carboxylic acids. rsc.org

Substitution on the Benzene (B151609) Ring of the Indole System

Research on the closely related dimethyl 1H-indole-2,3-dicarboxylate provides significant insight into the expected reactivity of the target compound. clockss.orgresearchgate.netresearchgate.net

Bromination: The bromination of dimethyl 1H-indole-2,3-dicarboxylate with pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid resulted in the exclusive formation of the 5-bromo derivative. clockss.orgresearchgate.net However, when the indole nitrogen was protected with a bulky, electron-withdrawing benzenesulfonyl group, bromination yielded a mixture of 5-bromo and 6-bromo products, with the 6-bromo isomer often being significant. clockss.orgresearchgate.net This demonstrates that the N-substituent plays a critical role in directing the position of substitution.

Nitration: The nitration of dimethyl 1H-indole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of tin(IV) chloride gave the 5-nitro derivative as the major product. researchgate.net When N-benzyl or N-benzenesulfonyl derivatives were used, a complex mixture of 4-, 5-, 6-, and 7-nitro isomers was obtained. researchgate.net This again highlights the profound influence of the N-substituent on directing the incoming electrophile. For this compound, the C-6 ester group would be expected to strongly deactivate the C-5 and C-7 positions, likely favoring substitution at the C-4 position, assuming the N-1 position is substituted.

SubstrateReagent(s)ConditionsProduct(s)Ref
Dimethyl 1H-indole-2,3-dicarboxylatePyridinium hydrobromide perbromideCH₂Cl₂Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate clockss.orgresearchgate.net
Dimethyl 1-benzenesulfonylindole-2,3-dicarboxylateBr₂ / AlCl₃CH₂Cl₂5-bromo (34%) and 6-bromo (49%) derivatives clockss.org
Dimethyl 1H-indole-2,3-dicarboxylateNO₂BF₄ / SnCl₄CH₃NO₂Dimethyl 5-nitro-1H-indole-2,3-dicarboxylate researchgate.net
Dimethyl 1-benzylindole-2,3-dicarboxylateNO₂BF₄ / SnCl₄CH₃NO₂Mixture of 4-, 5-, 6-, and 7-nitro isomers researchgate.net

Table 3: Regioselectivity in electrophilic substitution reactions of dimethyl indole-2,3-dicarboxylates.

Introduction of Alkyl and Aryl Substituents

The formation of carbon-carbon bonds through alkylation and arylation is fundamental to building molecular complexity.

Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. However, for electron-rich systems like indoles, these reactions can suffer from poor yields and the formation of multiple products. researchgate.net More modern approaches often utilize transition-metal catalysis. For instance, palladium-catalyzed allylic alkylation reactions have been developed for various substituted indoles, typically occurring at the nucleophilic C-3 position. researchgate.netmdpi.com Given the blocked C-2 and deactivated ring of this compound, C-H activation strategies would likely be required to achieve alkylation on the benzene ring, for example at the C-4 or C-7 positions. Copper hydride (CuH)-catalyzed reactions have also emerged for the N- or C-3 alkylation of indoles, though their applicability to this specific diester is not documented. mit.edu

Arylation: Direct C-H arylation has become a powerful tool in organic synthesis. Palladium and rhodium catalysts are widely used to couple indoles with aryl halides. researchgate.netacs.org While C-2 and C-3 arylations are most common for simpler indoles, catalyst and directing group strategies can achieve functionalization at other positions. researchgate.netnih.gov For this compound, direct arylation would most likely occur at the C-4, C-5, or C-7 positions of the benzene ring, guided by the specific catalytic system employed. Ruthenium-catalyzed C-H arylation of indole carboxylic acids has been shown to be effective, suggesting that the carboxylate group at C-6 could potentially direct ortho-arylation to the C-5 or C-7 positions under appropriate conditions. dicp.ac.cn

Table 3: Summary of Potential C-C Bond Forming Reactions

Reaction Type Catalyst/Reagent Potential Site of Functionalization
Allylic Alkylation Palladium complexes C-4, C-7 (via C-H activation)

This table summarizes modern catalytic methods that could potentially be applied to the functionalization of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the carbon-hydrogen framework of the molecule. Based on the structure of dimethyl 1H-indole-2,6-dicarboxylate, a distinct set of signals is predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm), and their splitting patterns (multiplicity) will be dictated by their coupling with adjacent protons. The proton at the C3 position of the indole ring is expected to be a singlet. The methyl protons of the two ester groups will appear as sharp singlets in the upfield region (around 3.9-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the ester groups are the most deshielded, appearing significantly downfield (>160 ppm). The aromatic and heterocyclic carbons will resonate in the approximate range of 100-140 ppm. The methyl carbons of the ester groups will be found in the upfield region, typically around 50-55 ppm.

Predicted NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
Proton PositionChemical Shift (δ, ppm)MultiplicityCarbon PositionChemical Shift (δ, ppm)
N-H~10.5-11.5br sC2~138
H3~7.2sC3~108
H4~7.8dC3a~128
H5~7.7ddC4~122
H7~8.2dC5~121
2-COOCH₃~3.9sC6~125
6-COOCH₃~3.95sC7~124
C7a~137
2-C=O~163
6-C=O~167
2-OCH₃~52
6-OCH₃~53

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the signals predicted in 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the aromatic protons H4 and H5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (e.g., H3, H4, H5, H7, and the methyl protons) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. Expected key correlations would include the methyl protons of the ester at C6 showing a correlation to the C6-carbonyl carbon and to the aromatic carbons C5 and C7. Similarly, the H3 proton would show correlations to carbons C2, C3a, and the C2-carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space information. A NOESY spectrum could show a correlation between the H7 proton and the methyl protons of the ester group at C6, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₁NO₄.

Calculated Exact Masses for this compound

Ion SpeciesFormulaCalculated m/z
[M]⁺•C₁₂H₁₁NO₄233.0688
[M+H]⁺C₁₂H₁₂NO₄⁺234.0761
[M+Na]⁺C₁₂H₁₁NNaO₄⁺256.0580
[M+K]⁺C₁₂H₁₁NKO₄⁺272.0319

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion is often unstable and breaks down into smaller, characteristic fragments. The analysis of this fragmentation pattern provides corroborating evidence for the proposed structure. The fragmentation of indole derivatives often involves characteristic losses. scirp.org For this compound, the fragmentation is expected to be initiated by the loss of one of the ester's methoxy (B1213986) groups.

A plausible fragmentation pathway would begin with the loss of a methoxy radical (•OCH₃) from one of the ester groups to form a stable acylium ion. Subsequent loss of a molecule of carbon monoxide (CO) is also a common fragmentation route for esters. libretexts.orglibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonLoss from Parent Ion (m/z 233)
202[M - OCH₃]⁺- 31
174[M - OCH₃ - CO]⁺- 59
143[M - 2x(OCH₃) - CO]⁺ or [C₉H₅NO]⁺- 90
115[C₈H₅N]⁺•- 118

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. researchgate.net The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The most prominent peaks in the spectrum are expected to be the strong C=O stretching absorptions from the two ester groups, which would appear in the region of 1700-1730 cm⁻¹. nist.gov The presence of two ester groups in different chemical environments (one at C2, adjacent to the pyrrole (B145914) ring, and one at C6 on the benzene ring) may lead to two distinct, closely spaced C=O bands or a single broadened band. Strong bands corresponding to C-O stretching of the esters will also be visible in the 1100-1300 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchIndole N-H
3050-3150C-H StretchAromatic C-H
2950-3000C-H StretchMethyl (sp³) C-H
~1725 and/or ~1700C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
1250-1300C-N StretchAromatic Amine
1100-1250C-O StretchEster C-O
~750-850C-H Bend (out-of-plane)Aromatic C-H

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental research findings, including absorption maxima (λmax), molar absorptivity (ε), and the effects of different solvents on the electronic transitions of this compound, have not been reported in published scientific literature. While indole derivatives generally exhibit characteristic UV absorption bands, specific data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles is currently unavailable. Such a study would be necessary to definitively determine its three-dimensional solid-state structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to determine a molecule's properties.

Geometry Optimization and Electronic Structure AnalysisGeometry optimization using DFT would calculate the lowest energy arrangement of atoms in dimethyl 1H-indole-2,6-dicarboxylate, predicting its most stable three-dimensional structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While DFT studies have been performed on the general indole (B1671886) nucleus and its various derivatives, specific optimized geometry and electronic structure parameters for this compound are not available in the reviewed literature. thesciencein.orgmdpi.com

Table 1: Hypothetical DFT Geometry Optimization and Electronic Structure Parameters This table is for illustrative purposes only, as specific data could not be located.

Parameter Hypothetical Value Description
Total Energy E_min The minimum potential energy of the optimized structure.
HOMO Energy -X eV Energy of the Highest Occupied Molecular Orbital.
LUMO Energy -Y eV Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (X-Y) eV An indicator of chemical stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)DFT calculations are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. This theoretical spectrum helps in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds. thesciencein.org

No specific published studies containing predicted or experimental NMR and vibrational frequency data for this compound were found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in a specific environment, such as in a solvent or interacting with a biological membrane. This would provide insights into its dynamic behavior, conformational flexibility, and interactions with surrounding molecules. There are no specific MD simulation studies reported for this compound in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a substance with its biological activity or a specific chemical property. To build a QSAR model, a series of related indole derivatives with known activities would be required. The model would then use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new, untested compounds. As there are no published biological activity studies or QSAR models specifically involving a series of derivatives based on the this compound scaffold, no relevant QSAR data can be presented. nih.govresearchgate.netnih.gov

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a therapeutic target.

For this compound, a docking study would involve selecting a relevant protein target and computationally placing the indole compound into its active site. The results would be a predicted binding energy (or docking score) and a visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. Without a specified biological target or published research, no molecular docking data for this compound can be provided. Numerous docking studies have been conducted on other indole derivatives against various receptors, but not on this specific molecule. nih.govnih.govnih.gov

Table 2: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as specific data could not be located.

Protein Target Binding Energy (kcal/mol) Interacting Residues Interaction Type
Example Kinase -8.5 TYR 210, LEU 250 Hydrogen Bond, Pi-Alkyl

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the rotation of the two methyl ester groups. A computational scan of the potential energy surface would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This creates an energy landscape that describes the relative energies of different conformations and their accessibility. No specific conformational analysis or energy landscape studies for this compound have been reported.

Advanced Applications in Chemical Research

Role in Complex Molecule Synthesis

The indole (B1671886) nucleus is a common scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The dicarboxylate functionality of dimethyl 1H-indole-2,6-dicarboxylate offers multiple reactive sites for further chemical transformations, making it a potentially valuable precursor in the synthesis of complex molecules.

Precursor in Alkaloid Synthesis

Indole alkaloids represent a large and diverse family of natural products with a wide range of pharmacological activities. rsc.org While direct evidence of the utilization of this compound in the total synthesis of specific alkaloids is not prominently reported in publicly available literature, its structure is analogous to intermediates used in the synthesis of various indole-containing natural products. The ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding carboxylic acids, which can then be used for amide bond formation or other coupling reactions to build the complex frameworks of alkaloids.

Building Block for Polycyclic Heterocyclic Systems

The indole ring system can be annulated to form more complex polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The functional groups of this compound can serve as handles to construct fused ring systems. For instance, the ester groups could be converted into functionalities that can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic indole derivatives.

Applications in Materials Science

Indole derivatives have been explored for their potential in various materials science applications due to their unique electronic and photophysical properties.

Organic Electronics and Optoelectronic Materials

The development of organic materials for electronic and optoelectronic devices is a rapidly growing field of research. While specific studies on this compound in this context are limited, the indole core is known to be a good hole-transporting moiety. The ester groups on the indole ring can be modified to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Further research could explore the synthesis of polymers or small molecules incorporating the this compound unit for these applications.

Sensing and Detection Technologies

The indole scaffold can be functionalized to create chemosensors for the detection of various analytes. The ester groups of this compound could be derivatized with specific recognition units to create sensors for ions or small molecules. The changes in the photophysical properties of the indole core upon binding of the analyte could be used as the sensing mechanism.

Catalysis and Ligand Design

The nitrogen atom in the indole ring and the oxygen atoms of the carboxylate groups in this compound have the potential to coordinate with metal ions. This property could be exploited in the design of novel ligands for catalysis. By modifying the ester groups or introducing other coordinating moieties, it may be possible to synthesize ligands that can stabilize metal centers and facilitate various catalytic transformations.

Role as Ligands in Metal-Catalyzed Reactions

There is currently a lack of specific published research detailing the application of this compound as a ligand in metal-catalyzed reactions. Generally, indole derivatives can act as ligands for various transition metals such as palladium, copper, rhodium, and gold, facilitating a wide range of chemical transformations. The dicarboxylate functionality on the indole ring could potentially allow for bidentate or even multidentate coordination to a metal center, thereby influencing the catalyst's stability, activity, and selectivity.

Hypothetically, such a ligand could be employed in cross-coupling reactions, C-H activation, or asymmetric catalysis. The electronic properties of the indole ring, modified by the two ester groups, would play a crucial role in the catalytic cycle. However, without experimental data or theoretical studies, any discussion on its specific role, the types of reactions it would catalyze, and its performance remains speculative.

Table 1: Potential Metal-Catalyzed Reactions for Indole-Based Ligands (Hypothetical for this compound)

Reaction TypePotential Metal CatalystPlausible Role of Ligand
Suzuki-Miyaura CouplingPalladium(II)Stabilization of the active Pd(0) species, influencing reductive elimination.
Heck CouplingPalladium(II)Control of regioselectivity and catalyst stability.
Sonogashira CouplingCopper(I)/Palladium(0)Facilitating transmetalation and influencing the electronic environment of the metal center.
C-H ArylationRhodium(III)/Palladium(II)Acting as a directing group or ancillary ligand to promote C-H bond cleavage.

Note: This table is illustrative of the general roles of indole-based ligands and is not based on specific data for this compound.

Organocatalytic Applications

Similarly, there is a scarcity of information regarding the use of this compound as an organocatalyst. Organocatalysis relies on the ability of small organic molecules to accelerate chemical reactions through various activation modes, such as hydrogen bonding, iminium ion formation, or enamine activation.

The N-H proton of the indole ring in this compound could potentially act as a hydrogen bond donor. The ester groups could also participate in non-covalent interactions, influencing the stereochemical outcome of a reaction. Derivatives of this compound, where the ester groups are modified to include chiral moieties, could theoretically be developed into asymmetric organocatalysts.

Table 2: Potential Organocatalytic Activation Modes (Hypothetical for this compound)

Activation ModePotential Reaction TypePlausible Role of Compound
Hydrogen BondingMichael Addition, Friedel-Crafts AlkylationThe indole N-H could activate an electrophile by forming a hydrogen bond.
Brønsted Acid CatalysisAcetalization, EsterificationThe acidic N-H proton could potentially protonate a substrate, though it is weakly acidic.

Note: This table outlines general principles of organocatalysis and does not represent documented applications of this compound.

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of Dimethyl 1H-indole-2,6-dicarboxylate Derivatives

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Researchers have systematically altered different parts of the molecule—namely the ester groups and the indole (B1671886) core—to determine how these changes affect their pharmacological properties.

The ester groups at the 2- and 6-positions of the indole ring are critical determinants of the molecule's biological activity. The conversion of these ester moieties into other functional groups, such as amides or hydrazones, has been a key strategy in medicinal chemistry to explore and optimize therapeutic potential.

For instance, studies on related indole-6-carboxylic acid derivatives have shown that the presence of an aryl or heteroaryl fragment attached to a linker at this position is a requirement for anti-tumor activity. researchgate.net In one study, hydrazone derivatives of indole-6-carboxylic acid were synthesized and evaluated for their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancer. researchgate.net The findings indicated that specific substitutions on the hydrazone moiety significantly influenced the antiproliferative activity against various cancer cell lines. researchgate.net

Furthermore, research on indole-2-carboxylic acid esters has demonstrated that modifications at this position can yield compounds with significant biological effects, such as cholinesterase inhibition. nih.gov For example, certain quaternary ammonium (B1175870) salts of 1H-indole-2-carboxylic acid esters containing an N-phenylpiperazine fragment have shown potent activity against acetylcholinesterase. nih.gov This highlights the importance of the functional group at the 2-position in dictating the compound's interaction with specific biological targets.

Modifications to the indole core itself, including substitutions at various positions, play a crucial role in defining the biological activity profile of these compounds. The indole nucleus is known to interact with multiple receptors and enzymes, and small changes to its structure can lead to significant differences in binding affinity and efficacy. dntb.gov.ua

For example, in the development of HIV-1 integrase inhibitors, modifications at the C3 and C6 positions of the indole-2-carboxylic acid scaffold have been explored. nih.govrsc.org The introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance binding with viral DNA through π–π stacking interactions, leading to improved inhibitory activity. rsc.org Similarly, introducing a long branch at the C3 position improved the interaction with a hydrophobic cavity near the active site of the integrase. nih.gov

In the context of ligands for the glycine (B1666218) binding site of the NMDA receptor, substitutions at the C3 position of 4,6-dichloroindole-2-carboxylic acids have been extensively studied. It was found that compounds bearing a hydantoin (B18101) substituent at the C3 position of the indole nucleus were particularly potent inhibitors. researchgate.net This work underscores the importance of the indole core as a scaffold and how its modification can lead to high-affinity ligands for specific receptors.

Table 1: Structure-Activity Relationship Insights for Indole Dicarboxylate Derivatives

Molecular ScaffoldPosition of ModificationType of ModificationResulting Biological ActivityReference(s)
Indole-6-carboxylic acid6-positionAddition of aryl/heteroaryl hydrazonesInhibition of EGFR and VEGFR-2, antiproliferative effects researchgate.net
Indole-2-carboxylic acid2-positionEsterification and addition of N-phenylpiperazineCholinesterase inhibition nih.gov
Indole-2-carboxylic acid3- and 6-positionsIntroduction of long branches and halogenated ringsHIV-1 integrase inhibition nih.govrsc.orgnih.gov
4,6-dichloroindole-2-carboxylic acid3-positionAddition of hydantoin substituentHigh affinity for NMDA receptor glycine site researchgate.net

Mechanisms of Biological Action (where relevant to academic research)

The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of molecular targets, thereby modulating various cellular processes. Research into the mechanisms of action of compounds related to this compound has revealed their potential as enzyme inhibitors and modulators of cellular pathways.

Indole-containing molecules have been identified as inhibitors of several key enzymes implicated in disease.

Kinases: Derivatives of indole-6-carboxylic acid have been investigated as inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net These kinases are crucial for cancer cell proliferation and angiogenesis. Inhibition of these enzymes can lead to the suppression of tumor growth.

HIV-1 Integrase: As previously mentioned, indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.orgnih.gov The indole nucleus and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the enzyme, leading to its inhibition. nih.gov

Cholinesterases: Certain esters of indole-2-carboxylic acid have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are important in neurotransmission and are targets for the treatment of Alzheimer's disease. nih.gov

The indole scaffold is a common feature in ligands for various receptors. Research on 4,6-dichloroindole-2-carboxylic acids has led to the discovery of high-affinity ligands for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its modulation has therapeutic potential for a range of neurological disorders. Structure-activity relationship studies have helped in designing compounds with high affinity and selectivity for this receptor. researchgate.net

Derivatives of indole carboxylic acids have been shown to influence critical cellular pathways, particularly those involved in cancer progression.

Cell Proliferation: Many indole derivatives exhibit antiproliferative activity against various cancer cell lines. researchgate.netnih.gov For example, certain aminonaphthol-incorporated indole derivatives have demonstrated cytotoxic effects against human adenocarcinoma mammary gland cell lines. nih.gov

Apoptosis: The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Natural and synthetic indole alkaloids have been shown to induce apoptosis in cancer cells through various mechanisms. nih.gov These include the regulation of death receptors and their ligands, as well as the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov The activation of caspases, the executioner enzymes of apoptosis, is a common outcome of treatment with these compounds. nih.gov

Signaling Pathways: Indole alkaloids have been found to modulate several signaling pathways that are often dysregulated in cancer, such as the MAPK signaling pathway. nih.gov For instance, 3,3'-diindolylmethane, a compound derived from indole-3-carbinol (B1674136) found in cruciferous vegetables, can induce apoptosis and inhibit proliferation in gastric cancer cells by affecting the TRAF2-p38 MAPK axis. nih.govusda.gov

Table 2: Investigated Mechanisms of Action for Indole Dicarboxylate-Related Compounds

Mechanism of ActionSpecific Target/PathwayObserved EffectCompound ClassReference(s)
Enzyme InhibitionEGFR, VEGFR-2Inhibition of kinase activity, antiproliferative effectsIndole-6-carboxylic acid derivatives researchgate.net
Enzyme InhibitionHIV-1 IntegraseInhibition of viral replicationIndole-2-carboxylic acid derivatives nih.govrsc.orgnih.gov
Enzyme InhibitionAcetylcholinesteraseInhibition of enzyme activityIndole-2-carboxylic acid esters nih.gov
Receptor ModulationNMDA Receptor Glycine SiteHigh-affinity binding and inhibition4,6-dichloroindole-2-carboxylic acid derivatives researchgate.net
Cellular Pathway ModulationApoptosisInduction of programmed cell deathIndole alkaloids nih.gov
Cellular Pathway ModulationMAPK Signaling PathwayModulation of cell proliferation and apoptosis3,3'-diindolylmethane nih.govusda.gov

Therapeutic Potential of Derivatives (focused on mechanisms and targets)

Research into the functionalization of the indole core has revealed that modifications at different positions can lead to compounds with highly specific biological activities. Derivatives of indole-2-carboxylates and indole-6-carboxylates, in particular, have shown significant promise. The unique electronic and structural properties of the indole ring system allow it to interact with a wide range of biological targets, making its derivatives a fertile ground for drug discovery.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

The indole scaffold is a "privileged structure" in the development of antimicrobial agents, with its derivatives showing a broad spectrum of activity. Research has demonstrated that synthetic indole derivatives can be effective against multidrug-resistant (MDR) bacteria, fungi, and mycobacteria.

Antibacterial Mechanisms: Synthetic indole derivatives have been identified that are potent against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR-Enterococcus faecalis. The primary mechanism of action for some of these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. By targeting multiple components of bacterial physiology, these derivatives can prevent the development of drug resistance.

Antifungal Mechanisms: Derivatives of indole have demonstrated significant antifungal properties. For instance, certain indole derivatives show potent activity against Candida albicans, including fluconazole-resistant strains. The proposed mechanisms for their antifungal action include the inhibition of the yeast-to-hypha transition, a critical virulence factor for C. albicans, and the disruption of biofilm formation. Further studies have shown that these compounds can damage mitochondrial function and interfere with cellular energy homeostasis by decreasing intracellular ATP content.

Antitubercular Mechanisms: The indole nucleus is a key component in many compounds investigated for activity against Mycobacterium tuberculosis (MTB). A significant target for some indole-2-carboxamide derivatives is the MmpL3 transporter, which is essential for the transport of trehalose (B1683222) monomycolate and the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this crucial pathway, leading to bacterial death. These derivatives have shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of MTB.

Table 1: Antimicrobial Activity of Selected Indole Derivative Classes

Class of Derivative Target Organism(s) Mechanism of Action / Target
Synthetic Indole Derivatives Gram-positive bacteria (MRSA, MDR-Enterococcus) Inhibition of respiratory metabolism, membrane potential disruption
Indole-based Mannich bases Candida albicans Not specified
Indole-Triazole Hybrids Candida species, MRSA Not specified

Anticancer Research and Cytotoxicity Mechanisms

The indole scaffold is prevalent in a number of approved anticancer drugs and is a focus of ongoing research for novel oncology therapeutics. Derivatives of indole-6-carboxylic acid, in particular, have been developed as potent and selective inhibitors of key targets in cancer signaling pathways.

Targeting Receptor Tyrosine Kinases (RTKs): Many cancers are characterized by the overexpression and dysregulation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Inhibition: Certain indole-6-carboxylic acid derivatives have been designed to target the ATP-binding site of the EGFR tyrosine kinase. By inhibiting EGFR, these compounds block downstream signaling pathways responsible for cell proliferation and survival, leading to cell cycle arrest, often at the G2/M phase, and induction of apoptosis.

VEGFR-2 Inhibition: Other series of indole derivatives have been optimized to selectively inhibit VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of VEGFR-2 kinase activity cuts off the tumor's blood supply, thereby inhibiting its growth and metastasis.

Induction of Apoptosis: The cytotoxic effects of these anticancer indole derivatives are often mediated through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these compounds leads to the activation of the extrinsic apoptosis pathway.

Cytotoxicity in Neutrophils and Lymphocytes: While not specific to dicarboxylates, studies on indole acetic acid have shown that its cytotoxicity can involve the production of reactive oxygen species (ROS). This leads to a loss of cell membrane integrity, DNA fragmentation, chromatin condensation, and depolarization of the mitochondrial membrane, hallmarks of both necrosis and apoptosis.

Table 2: Anticancer Mechanisms of Indole-6-Carboxylate Derivatives

Derivative Type Molecular Target Cellular Effect
Hydrazone Derivatives EGFR G2/M phase cell cycle arrest, Induction of extrinsic apoptosis

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole derivatives have been investigated for their ability to modulate these processes.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of some indole derivatives are linked to the inhibition of pro-inflammatory enzymes and cytokines. The well-known NSAID Indomethacin, an indole derivative, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins. More recent research on novel indole derivatives has focused on their ability to suppress the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated immune cells like macrophages.

Antioxidant Mechanisms: The indole nucleus can act as an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The antioxidant capacity is highly dependent on the substituents on the indole ring. The mechanism involves the stabilization of radicals, with the unsubstituted indole nitrogen atom playing a key role. By neutralizing free radicals, these compounds can protect cells from oxidative damage. For example, certain C-3 substituted indoles have shown high cytoprotective activity against chemically-induced oxidative hemolysis in red blood cells.

Table 3: Anti-inflammatory and Antioxidant Actions of Indole Derivatives

Activity Mechanism / Target Example Effect
Anti-inflammatory Inhibition of COX enzymes Reduced prostaglandin (B15479496) synthesis
Anti-inflammatory Suppression of pro-inflammatory cytokines (NO, IL-6, TNF-α) Decreased inflammatory response in macrophages

Neurological Disorders and Neuroprotection Research

The indole structure is central to many neuroactive compounds, and its derivatives are being explored for their potential in treating neurodegenerative diseases and protecting the nervous system from damage.

Mechanisms of Neuroprotection: Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein aggregation.

Antioxidant Effects in the CNS: Indole derivatives can protect neurons from oxidative damage by scavenging reactive oxygen species. The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is a primary defense against oxidative stress in the brain. Certain indole compounds, like indole-3-carbinol (I3C), can activate this pathway, boosting the brain's endogenous antioxidant defenses.

Anti-neuroinflammatory Action: Neuroinflammation, driven by activated microglia and astrocytes, contributes to neuronal death in conditions like Parkinson's disease. Indole derivatives have been shown to reduce the production of pro-inflammatory factors (e.g., NO, IL-1β, IL-6, TNF-α) in microglia and suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.

Amyloid Disaggregation: In the context of Alzheimer's disease, some indole-based compounds have demonstrated the ability to interfere with the aggregation of amyloid-β peptides, a key pathological hallmark of the disease. They have also been shown to protect neuroblastoma cells from amyloid-induced cytotoxicity.

Table 4: Neuroprotective Mechanisms of Indole Derivatives

Pathological Process Mechanism of Action Therapeutic Target/Pathway
Oxidative Stress Scavenging of ROS Nrf2-ARE Pathway Activation
Neuroinflammation Reduction of pro-inflammatory cytokines NLRP3 Inflammasome Suppression

Antiviral Activities (e.g., HCV)

The indole scaffold has proven to be a versatile starting point for the development of agents targeting a broad spectrum of DNA and RNA viruses.

Hepatitis C Virus (HCV) Inhibition: Several classes of indole derivatives have been identified as inhibitors of HCV replication.

Inhibition of Viral Entry: One mechanism of action involves interfering with the early stages of the HCV life cycle, specifically viral entry into the host cell.

Induction of Pro-inflammatory Cytokines: A novel antiviral mechanism has been identified where certain indole derivatives inhibit HCV replication by inducing the host's innate immune response. These compounds trigger the transcriptional activation of pro-inflammatory cytokines, such as CXCL-8, which in turn creates an antiviral state in the host cell.

Broad-Spectrum Antiviral Activity: Derivatives of indole-2-carboxylate (B1230498) have been synthesized and shown to possess broad-spectrum antiviral activity. These compounds have demonstrated inhibitory effects against viruses such as Influenza A and Coxsackie B3 virus (Cox B3). Structure-activity relationship (SAR) studies have helped to identify the key structural features required for potent activity against different types of viruses.

Table 5: Antiviral Mechanisms of Indole Derivatives

Virus Mechanism of Action Specific Target / Effect
Hepatitis C Virus (HCV) Inhibition of viral entry Early stage of viral life cycle
Hepatitis C Virus (HCV) Induction of host immune response Transcriptional activation of pro-inflammatory cytokines (e.g., CXCL-8)

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of functionalized indoles is a cornerstone of organic chemistry, and the development of novel pathways to access molecules like dimethyl 1H-indole-2,6-dicarboxylate is an active area of research. While classical methods like the Fischer and Leimgruber-Batcho indole (B1671886) syntheses provide foundational routes, future efforts are likely to focus on improving efficiency, atom economy, and functional group tolerance.

Emerging synthetic strategies that could be applied or adapted for this compound include:

Palladium-Catalyzed Domino Reactions: Modern synthetic chemistry has seen a rise in palladium-catalyzed reactions that can form multiple bonds in a single operation. organic-chemistry.org A potential pathway could involve a domino Sonogashira coupling followed by aminopalladation and reductive elimination, starting from appropriately substituted anilines and alkynes to construct the indole core with the desired substitution pattern efficiently. organic-chemistry.org

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Future research could explore the late-stage introduction of the carboxylate group at the C6 position of an existing indole-2-carboxylate (B1230498) scaffold through transition-metal-catalyzed C-H functionalization, offering a more convergent and flexible approach. numberanalytics.com

Photocatalysis and Flow Chemistry: Visible light photocatalysis offers mild conditions for radical-based transformations. rsc.org The development of a photocatalytic cycloaddition or a formal [4+2] cycloaddition could provide a novel route to the pyrido[1,2-a]indolone core, which can be a precursor to functionalized indoles. rsc.org Integrating such methods into flow chemistry systems could further enhance reaction efficiency, safety, and scalability. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs are highly convergent, allowing the assembly of complex molecules from three or more simple starting materials in a one-pot process. rsc.org Designing a novel MCR that incorporates the necessary precursors to directly yield the this compound scaffold would represent a significant advancement in synthetic efficiency and sustainability. rsc.orgacs.org

Advanced Spectroscopic and Computational Integration for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its potential. The integration of advanced spectroscopic methods with high-level computational analysis provides deeper insights than either technique alone.

Future research in this area would involve a synergistic approach:

Comprehensive Spectroscopic Characterization: Detailed analysis using Nuclear Magnetic Resonance (¹H, ¹³C, HMBC, HSQC), FT-IR, and UV-Vis spectroscopy is essential. These experimental data provide the ground truth for validating computational models.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting molecular properties. For this compound, DFT can be used to:

Determine the optimized molecular geometry, including bond lengths and angles. researchgate.net

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FT-IR spectra. bohrium.comresearchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic structure, reactivity, and potential as an electronic material. researcher.lifeacgpubs.org The HOMO-LUMO energy gap is a key parameter for predicting chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of intermolecular interactions. researcher.life

Time-Dependent DFT (TD-DFT): This extension of DFT can predict electronic absorption spectra (UV-Vis), allowing for a direct comparison with experimental results and a deeper understanding of the electronic transitions involved. researchgate.netresearchgate.net

This combined experimental-computational workflow allows for a robust characterization of the molecule and provides predictive power for its behavior in various chemical environments. nih.gov

Property Predicted Data / Insight Methodology
Optimized GeometryBond lengths, bond angles, dihedral anglesDFT (e.g., B3LYP/6-311++G(d,p))
Vibrational FrequenciesC=O stretch, N-H stretch, C-H bendsDFT, FT-IR Spectroscopy
Electronic PropertiesHOMO Energy, LUMO Energy, Energy GapDFT
Reactivity SitesNucleophilic and electrophilic regionsMEP Maps
Electronic Transitionsλmax, oscillator strengthTD-DFT, UV-Vis Spectroscopy

This table represents the types of data that would be generated through an integrated spectroscopic and computational study. Specific values require dedicated experimental and computational work.

Development of Targeted Derivatives for Specific Biological Pathways

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. rsc.org The diester functionality of this compound makes it an ideal starting point for the synthesis of a diverse library of derivatives for biological screening. The two ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids, converted into a wide range of amides, or reduced to alcohols, providing multiple handles for modification.

Emerging research could focus on developing derivatives targeting specific pathways:

Antitubercular Agents: Indole-2-carboxamides have been identified as a highly promising class of agents against Mycobacterium tuberculosis. nih.gov The this compound scaffold could be used to generate novel di-amide derivatives, potentially offering improved potency or pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at the 4- and 6-positions of the indole ring can significantly improve metabolic stability. nih.gov

Antiviral Inhibitors: Indole-2-carboxylic acid derivatives have been discovered as potent inhibitors of the HIV-1 integrase enzyme. nih.govnih.gov The core structure chelates essential magnesium ions in the enzyme's active site. nih.gov Derivatives of 1H-indole-2,6-dicarboxylic acid could be designed as dual-binding site inhibitors or to explore new interactions within the hydrophobic pockets of the enzyme. nih.gov

Anticancer Agents: Indole derivatives are known to inhibit various targets in cancer pathways, including protein kinases and enzymes like Fructose-1,6-bisphosphatase (FBPase). researchgate.netnih.gov By converting the ester groups into specific amides or other functional groups, new molecules can be designed to target the ATP-binding site of kinases or allosteric sites on metabolic enzymes.

Integration into Supramolecular Chemistry and Nanotechnology

The rigid, planar structure of the indole core, combined with the hydrogen-bonding capabilities of the N-H group and the coordination sites of the two carboxylate groups (after hydrolysis), makes this compound a compelling building block for supramolecular chemistry and materials science.

Future research avenues include:

Metal-Organic Frameworks (MOFs): The corresponding diacid, 1H-indole-2,6-dicarboxylic acid, could serve as an organic linker to construct novel MOFs. researchgate.net Similar to how pyridine-2,6-dicarboxylic acid is used to create extended networks with metal ions, the indole-based linker could generate frameworks with unique topologies and potential applications in gas storage, catalysis, or sensing. researchgate.net

Hydrogen-Bonded Networks: The combination of N-H hydrogen bond donors and carboxylate acceptors allows for the formation of predictable, self-assembled structures such as tapes, sheets, or rosettes. These ordered materials could find applications in nonlinear optics or as scaffolds for other molecules.

Organic Electronics: Functionalized indoles have been explored for use in organic solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com The extended π-system and tunable electronic properties of the indole-2,6-dicarboxylate core suggest that its derivatives could be investigated as components in organic electronic devices.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely prioritize sustainable methodologies. researchgate.net

Key areas for development include:

Catalyst-Free and Benign Solvents: Moving away from traditional syntheses that may require harsh conditions or toxic solvents is a primary goal. Novel multicomponent reactions that proceed under mild conditions in green solvents like ethanol (B145695) would be a significant step forward. rsc.orgsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including indole synthesis. tandfonline.commdpi.com Applying this technology to the synthesis of this compound could lead to more energy-efficient and rapid production. researchgate.net

Recyclable Catalysts: The use of heterogeneous or magnetic nanoparticle-based catalysts offers the advantage of easy separation and recyclability, reducing waste and cost. researchgate.netresearchgate.net Developing a synthesis for the target molecule that employs such a catalyst would enhance its environmental profile.

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are inherently more sustainable. One-pot and tandem reactions that build the indole core and install the functional groups without isolating intermediates are highly desirable. acs.org

Q & A

Basic Question: What are the recommended methodologies for synthesizing dimethyl 1H-indole-2,6-dicarboxylate with high purity?

Methodological Answer:
The synthesis typically involves esterification of 1H-indole-2,6-dicarboxylic acid using methanol under acidic catalysis. Key variables influencing yield and purity include:

  • Catalyst selection : Sulfuric acid or thionyl chloride are commonly used, but trifluoroacetic anhydride may reduce side reactions .
  • Reaction time and temperature : Prolonged heating (e.g., 12–24 hours at 60–80°C) ensures complete esterification but risks thermal degradation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures achieves >97% purity, as confirmed by HPLC .

Basic Question: How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm ester groups (δ ~3.8–4.0 ppm for methoxy protons) and aromatic indole protons (δ ~6.5–8.0 ppm) .
    • IR : Look for carbonyl stretches (C=O at ~1750 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹) .
  • Elemental Analysis : Verify molecular formula (C₁₂H₁₁NO₄) with ≤0.3% deviation .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., methanol, SOCl₂) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste Disposal : Segregate halogenated waste (if using chlorinated solvents) and incinerate via EPA-approved facilities .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., MIC values) often arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC) and growth conditions (e.g., Mueller-Hinton broth for bacteria) .
  • Compound Stability : Perform stability assays (HPLC monitoring) to rule out degradation during storage or testing .
  • Dose-Response Validation : Replicate experiments with serial dilutions (e.g., 5000–4.8 µg/mL) and include positive controls (e.g., amikacin for bacteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.